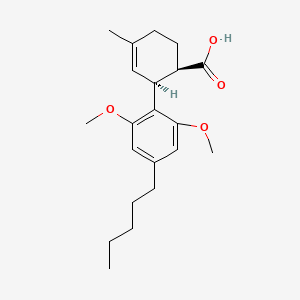
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring substituted with a carboxylic acid group, a dimethoxyphenyl group, and a pentyl chain, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.
Addition of the pentyl chain: This step may involve a Grignard reaction or another alkylation method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Acid chlorides, esters.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of substituted cyclohexene derivatives on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(2,6-dimethoxyphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the pentyl chain, which may affect its chemical properties and biological activity.
(1R,2S)-2-(4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the methoxy groups, which may influence its reactivity and interactions with biological targets.
Uniqueness
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the pentyl chain, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
特性
分子式 |
C21H30O4 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-15-12-18(24-3)20(19(13-15)25-4)17-11-14(2)9-10-16(17)21(22)23/h11-13,16-17H,5-10H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
InChIキー |
YSDPRXJNHURPOZ-SJORKVTESA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C(=O)O)C)OC |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=O)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


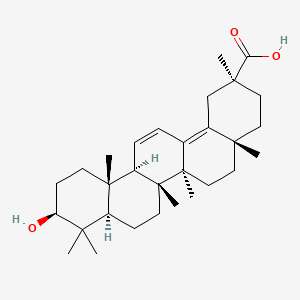
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
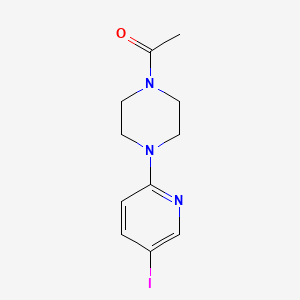

![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
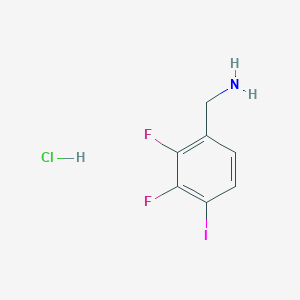
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)

![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
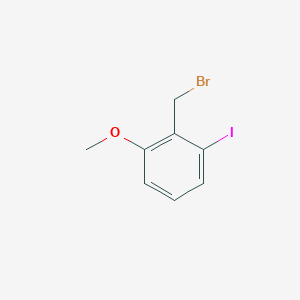
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
